2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Description
Properties
IUPAC Name |
2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLBHFLVYGTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Attachment of the Propanol Moiety: The final step involves the attachment of the propanol group to the triazole ring, which can be done through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-one.
Reduction: Formation of 2-[1-(phenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
- 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3): This para-bromo analog differs in the bromine position, which reduces steric hindrance compared to the ortho-bromo target compound.
- 2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (1a): Replacing bromine with a methyl group (o-tolyl) decreases electronegativity but increases lipophilicity. Compound 1a demonstrated 90% yield, 94% purity, and a melting point of 120°C. Its antitrypanosomal activity suggests that non-halogenated aryl groups can retain bioactivity, albeit with different potency profiles .
Glycerol-Derived Triazoles
- 2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (4h) :
This compound features a dioxolane-methyl substituent instead of bromophenyl. It exhibited potent antifungal activity against Colletotrichum gloeosporioides (ED50 = 0.83 mg/L), outperforming the commercial fungicide tebuconazole. Its lack of phytotoxicity and cytotoxicity highlights the role of polar substituents in improving safety profiles .
Heteroaryl and Complex Derivatives
- 1,2,3-Triazolyl-quinolinyl-propan-2-ol derivatives (9a-x): These compounds incorporate a quinolinyl group linked via a methoxy spacer. They showed broad-spectrum antimicrobial activity against Mycobacterium tuberculosis and bacterial strains (E. coli, B. subtilis), suggesting that bulkier heteroaryl substituents enhance interactions with microbial targets. The propan-2-ol group likely contributes to solubility in these lipophilic structures .
- 2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride: The azetidine substituent introduces a basic nitrogen, which may improve water solubility and membrane permeability.
Key Observations :
- Antifungal Activity : The dioxolane-methyl substituent in 4h enhances antifungal potency compared to bromophenyl or toluyl groups, likely due to improved target binding or metabolic stability.
- Antimicrobial Scope: Quinolinyl derivatives exhibit broader activity, possibly due to dual mechanisms of action (e.g., membrane disruption and enzyme inhibition).
- Substituent Flexibility : Halogen position (ortho vs. para) and heteroatom incorporation (e.g., azetidine) significantly alter bioactivity and physicochemical properties.
Physical Properties
- Melting Points : Compound 1a (o-tolyl) melts at 120°C, while glycerol-derived analogs like 4h are likely liquids or low-melting solids due to their polar substituents.
- Solubility : The propan-2-ol group enhances aqueous solubility across all analogs, critical for drug delivery .
Biological Activity
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 282.14 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The compound can be synthesized through the reaction of 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole with propan-2-ol under acidic conditions. The synthesis involves several steps that include the formation of the triazole ring followed by substitution reactions to introduce the bromophenyl and hydroxyl groups.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrate that these compounds possess Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
Anticancer Activity
Triazole derivatives have also been studied for their anticancer properties. For example, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation in various cancer lines. A study demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with triazole rings often inhibit enzymes such as α-glucosidases and metallo-beta-lactamases.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial cell membranes leading to cell lysis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study published in a peer-reviewed journal, several triazole derivatives were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other tested compounds.
Case Study 2: Anticancer Properties
Another research article highlighted the anticancer potential of triazole derivatives where this compound was tested on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol, and how are reaction conditions optimized?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Key steps include:
- Azide precursor preparation : Reacting 2-bromophenyl azide with a terminal alkyne (e.g., propargyl alcohol derivative).
- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMF/H₂O) at 25–60°C for 6–24 hours .
- Purification : Column chromatography or crystallization to isolate the triazole product. Optimization focuses on minimizing side reactions (e.g., alkyne dimerization) by controlling stoichiometry and catalyst loading .
Q. How is structural characterization of this compound performed, and what analytical tools are critical?
- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX suites) resolves the 3D structure, confirming the triazole ring geometry and bromophenyl substitution pattern .
- Spectroscopy : ¹H/¹³C NMR validates proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm) and quaternary carbons. IR identifies hydroxyl (~3400 cm⁻¹) and triazole (1600 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.03 for C₁₁H₁₁BrN₃O) .
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s antifungal activity?
The microdilution broth method is standard:
- Prepare serial dilutions of the compound in RPMI-1640 medium.
- Inoculate with Candida strains (e.g., C. albicans, C. tropicalis) and incubate at 35°C for 48 hours.
- Determine minimum inhibitory concentration (MIC) via optical density or colony counting. Comparative studies against reference drugs (e.g., fluconazole) validate efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar triazole derivatives?
Discrepancies may arise from:
- Substituent effects : Bromine’s electron-withdrawing nature vs. chlorine/fluorine analogs alters triazole ring electron density, impacting target binding .
- Assay variability : Standardize protocols (e.g., CLSI guidelines) to control inoculum size, pH, and incubation time.
- Synergistic studies : Combine with known antifungals (e.g., azoles) to assess potentiation effects .
Q. What computational strategies predict the binding affinity of this compound to fungal cytochrome P450 targets?
- Molecular docking : Use AutoDock Vina to model interactions with Candida CYP51 (lanosterol 14α-demethylase). Focus on triazole coordination to the heme iron and hydrophobic interactions with the bromophenyl group.
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Compare with fluconazole-bound systems to identify competitive binding .
Q. How do crystallographic data inform the rational design of derivatives with improved solubility?
- Crystal packing analysis (via Mercury software): Identify intermolecular H-bonds (e.g., hydroxyl groups) or π-π stacking (bromophenyl rings) that reduce solubility.
- Derivatization : Introduce polar groups (e.g., -SO₃H, -NH₂) at non-critical positions (e.g., propan-2-ol chain) while preserving the triazole core .
Q. What strategies mitigate copper catalyst interference in post-synthetic modifications of this compound?
- Chelating agents : Add EDTA to reaction mixtures to sequester residual Cu(I).
- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation) during modifications (e.g., Suzuki coupling) to prevent catalyst deactivation .
Methodological Challenges
Q. How are anisotropic displacement parameters refined in X-ray structures of brominated triazoles, and what pitfalls exist?
- Use SHELXL for refinement, applying restraints to bromine’s high thermal motion.
- Validate with residual density maps to avoid overfitting. Common errors include misassignment of disordered bromophenyl rings .
Q. What statistical approaches analyze structure-activity relationships (SAR) in triazole libraries containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
